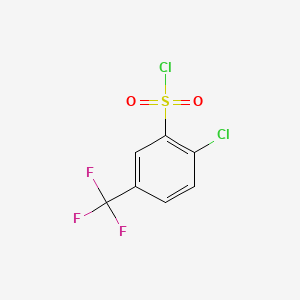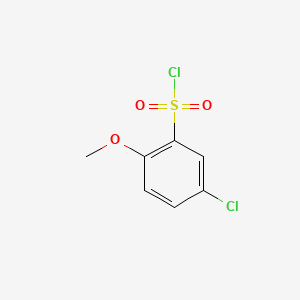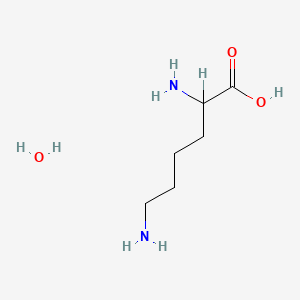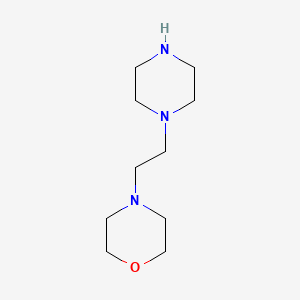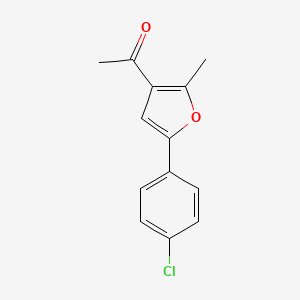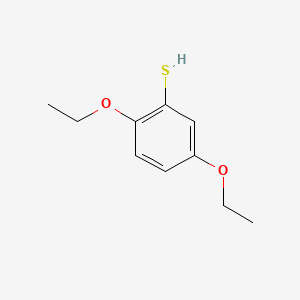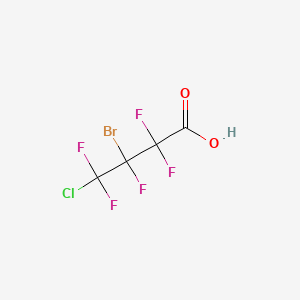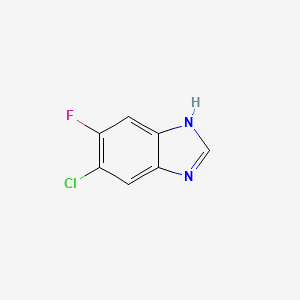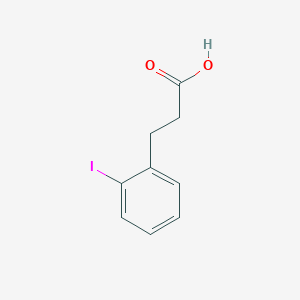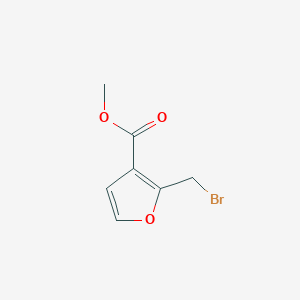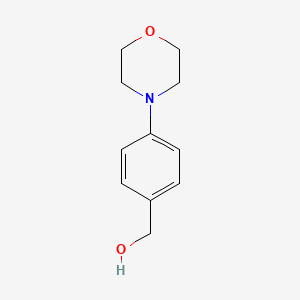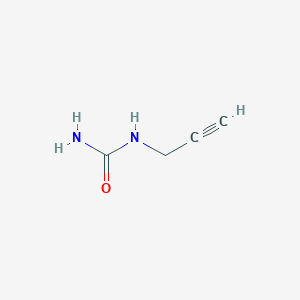![molecular formula C10H11ClN2S B1586312 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine CAS No. 439692-55-4](/img/structure/B1586312.png)
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
説明
“6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 439693-52-4 . It has a molecular weight of 227.74 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine” is 1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine” is a solid at room temperature . It has a molecular weight of 227.74 .
科学的研究の応用
Antifungal Activity
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine has been synthesized and evaluated for its antifungal properties. Research conducted by Konno et al. (1989) demonstrated its effectiveness against Piricularia oryzae and other plant pathogens, including preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Drug Synthesis and Modification
In the realm of drug synthesis, 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine plays a significant role. A study by Zinchenko et al. (2018) involved its use in reactions with glycine esters, leading to derivatives that have potential for synthesizing biologically active compounds (Zinchenko et al., 2018). Altenbach et al. (2008) explored its use in synthesizing ligands for histamine H4 receptors, contributing to anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Synthesis Improvement
Bugge et al. (2014) developed an improved and scalable method for synthesizing 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, making it more accessible for research and development purposes (Bugge et al., 2014).
Chemical Interactions and Stability
Further studies include the examination of its interactions in various chemical contexts. For instance, Majeed et al. (1989) investigated its stannylation and cross-couplings in pyrimidines, providing insights into its chemical versatility (Majeed et al., 1989). Horiuchi et al. (2009) discovered its role as a base in synthesizing cyclin-dependent kinase 4 (CDK4) inhibitors, thus contributing to cancer research (Horiuchi et al., 2009).
Molecular Design and Applications
Aso et al. (2001) designed new types of spin-labeled nucleosides incorporating 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, which could be used for studying the stability and behavior of radicals on nucleobases (Aso et al., 2001).
Safety And Hazards
特性
IUPAC Name |
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(11)12-5-13-9(6)14-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNJFDXFLFLEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373803 | |
| Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
CAS RN |
439692-55-4 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439692-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



